Cas no 80997-75-7 (3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine)

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine structure
80997-75-7 structure
Product Name:3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
Numero CAS:80997-75-7
MF:C13H11NO3S
MW:261.296342134476
CID:2155055
PubChem ID:320405
Update Time:2025-04-21

3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine
    • 3-Phenyl-2-(phenylsulfonyl)oxaziridine
    • 2-(Phenysulfonyl)-3-phenyloxaziridine
    • MKHGVMIXRPGHOO-UHFFFAOYSA-N
    • 2-(Phenylsulfonyl)-3-phenyloxaziridine
    • 862-503-9
    • SCHEMBL13663248
    • 2-Benzenesulphonyl-3-phenyl-oxaziridine
    • DTXSID10313234
    • 3-phenyl-2-phenylsulphonyloxaziridine
    • SB13078
    • NSC268112
    • phenyl-2-(phenylsulfonyl)oxaziridine
    • Davis reagent
    • racemic 2-benzenesulfonyl-3-phenyloxaziridine
    • 80997-75-7
    • SCHEMBL2338341
    • 3-Phenyl-2-(phenylsulfonyl)-oxaziridine
    • 63160-13-4
    • DB-073278
    • MFCD03931864
    • N-(benzenesulfonyl)phenyloxaziridine
    • NSC-268112
    • 3-phenyl-2-(phenysulfonyl)-1,2-oxaziridine
    • 3-phenyl-2-(phenylsulfonyl)-1,2oxaziridine
    • BCP25532
    • NSC-377129
    • Davis oxaziridine
    • NSC377129
    • AKOS015855754
    • 2-(benzenesulfonyl)-3-phenyl-oxaziridine
    • AC-25497
    • CS-0019264
    • 3-phenyl-2-(phenyl-sulfonyl)oxaziridine
    • NSC 268112
    • GS-3937
    • SY026452
    • Oxaziridine, 3-phenyl-2-(phenylsulfonyl)-
    • 2-(Benzenesulfonyl)-3-phenyloxaziridine;3-Phenyl-2-(phenylsulfonyl)-1,2-oxaziridine;Davis oxaziridine
    • 2-(phenylsulfonyl)-3-phenyl-oxaziridine
    • 2-phenylsulfonyl-3-phenyloxaziridine
    • 2-(benzenesulfonyl)-3-phenyloxaziridine
    • 2-benzenesulfonyl-3-phenyl-oxaziridine
    • DB-241236
    • FD20804
    • EN300-175119
    • 2-benzenesulfonyl-3-phenyloxaziridine
    • SCHEMBL113055
    • Inchi: 1S/C13H11NO3S/c15-18(16,12-9-5-2-6-10-12)14-13(17-14)11-7-3-1-4-8-11/h1-10,13H
    • Chiave InChI: MKHGVMIXRPGHOO-UHFFFAOYSA-N
    • Sorrisi: S(C1C=CC=CC=1)(N1C(C2C=CC=CC=2)O1)(=O)=O

Proprietà calcolate

  • Massa esatta: 261.04596439Da
  • Massa monoisotopica: 261.04596439Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 378
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 58.1Ų

Proprietà sperimentali

  • Densità: 1.398±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Molto leggermente solubile (0,15 g/l) (25°C),
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD